molecular formula C26H35N5O2 B6422652 1-cyclohexyl-4-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine CAS No. 1015580-40-1

1-cyclohexyl-4-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine

Cat. No. B6422652
CAS RN: 1015580-40-1
M. Wt: 449.6 g/mol
InChI Key: VEQWOYUJWDTDLD-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

The synthesis of such compounds often involves the formation of the heterocyclic ring via cyclization reactions. The specifics of the synthesis would depend on the exact substituents on the pyrazolo[1,5-a]pyrimidine ring .


Molecular Structure Analysis

The molecular structure analysis of such a compound would involve determining the positions of the various substituents on the pyrazolo[1,5-a]pyrimidine ring. Techniques such as NMR spectroscopy and X-ray crystallography can be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions of such a compound would depend on the reactivity of the pyrazolo[1,5-a]pyrimidine ring and the various substituents. The compound could potentially undergo a variety of reactions, including substitution reactions, addition reactions, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on the nature of the pyrazolo[1,5-a]pyrimidine ring and the various substituents. These properties could include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Sigma-2 Receptor Agonist

This compound is a derivative of the Sigma-2 receptor agonist . Sigma-2 receptors are overexpressed in several tumors, making them promising targets for triggering selective cancer cell death .

Inducing Cell Death in Pancreatic Cancer

The compound has been shown to induce cell death in pancreatic cancer via mitochondrial superoxide production and caspase activation . This could be a potential therapeutic approach for treating pancreatic cancer.

Reactive Oxygen Species (ROS) Generation

The compound has been found to generate Reactive Oxygen Species (ROS), which play a crucial role in cell signaling and homeostasis . This could be potentially used in studies related to oxidative stress and cellular damage.

Potential Use as Positron Emission Tomography Radiotracers

The compound, due to its specific properties, has potential use as a radiotracer in Positron Emission Tomography (PET) scans . This could help in the detection and monitoring of various diseases.

Study of Mitochondrial Superoxide Pathway

The compound has been identified to activate the mitochondrial superoxide pathway . This previously unrecognized sigma-2 receptor-activated process encourages further studies on sigma-2 ligand-mediated cancer cell death for the targeted treatment of pancreatic tumors .

Drug Discovery

The compound’s structure and properties make it a potential candidate for drug discovery . Its unique structure could be used as a scaffold for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of such a compound would depend on its biological activity. If the compound has medicinal properties, its mechanism of action could involve interaction with biological receptors or enzymes .

Safety and Hazards

The safety and hazards associated with such a compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling such compounds .

Future Directions

Future research on such compounds could involve the synthesis of new derivatives, investigation of their biological activity, and exploration of their potential medicinal uses .

properties

IUPAC Name

7-(4-cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O2/c1-18-16-24(30-14-12-29(13-15-30)21-8-6-5-7-9-21)31-26(27-18)19(2)25(28-31)20-10-11-22(32-3)23(17-20)33-4/h10-11,16-17,21H,5-9,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQWOYUJWDTDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-4-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-YL]piperazine

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